molecular formula C6H16Cl2N2 B3007041 [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride CAS No. 1909314-34-6

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride

Cat. No.: B3007041
CAS No.: 1909314-34-6
M. Wt: 187.11
InChI Key: WONSRVPNWJJPCT-UHFFFAOYSA-N
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Description

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C6H14N2.2ClH. It is a hydrazine derivative, characterized by the presence of a cyclobutyl ring substituted with a methyl group and a hydrazine moiety. This compound is typically found in a powder form and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride involves the reaction of (1-Methylcyclobutyl)methyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form primary amines or other reduced nitrogen species.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Azines or nitrogen oxides.

    Reduction: Primary amines or hydrazones.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride involves its interaction with biological molecules, particularly enzymes. The hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, including those involved in metabolic processes and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Methylcyclopropyl)methyl]hydrazine dihydrochloride
  • [(1-Methylcyclopentyl)methyl]hydrazine dihydrochloride
  • [(1-Methylcyclohexyl)methyl]hydrazine dihydrochloride

Uniqueness

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

(1-methylcyclobutyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(5-8-7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONSRVPNWJJPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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